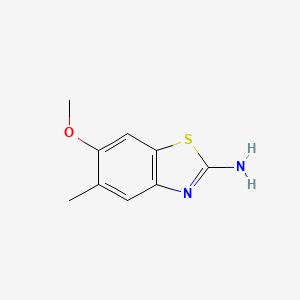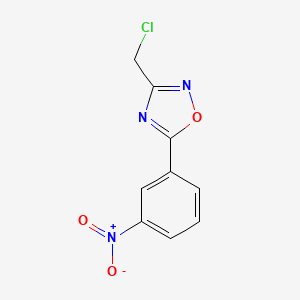
3-(Chloromethyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “3-(Chloromethyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole” belong to a class of organic compounds known as oxadiazoles. They are characterized by a five-membered ring structure containing three carbon atoms, one oxygen atom, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a chloromethyl group (-CH2Cl) and a 3-nitrophenyl group attached to the oxadiazole ring .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. The chloromethyl group might undergo nucleophilic substitution reactions, while the nitro group on the phenyl ring might be reduced to an amino group under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wirkmechanismus
The mechanism of action of “3-(Chloromethyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole” would depend on its intended use. If it’s a pharmaceutical compound, its mechanism of action would involve interaction with biological targets. If it’s a material science compound, its mechanism of action might involve physical or chemical properties that make it useful for specific applications .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “3-(Chloromethyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole” would depend on its potential applications. If it shows promise in a particular field (such as pharmaceuticals or materials science), further studies might focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .
Eigenschaften
CAS-Nummer |
73217-35-3 |
|---|---|
Molekularformel |
C9H6ClN3O3 |
Molekulargewicht |
239.61 g/mol |
IUPAC-Name |
3-(chloromethyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-8-11-9(16-12-8)6-2-1-3-7(4-6)13(14)15/h1-4H,5H2 |
InChI-Schlüssel |
VMJJEWAFFGUEMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chlorobenzo[d]thiazole-6-carboxamide](/img/structure/B8799167.png)
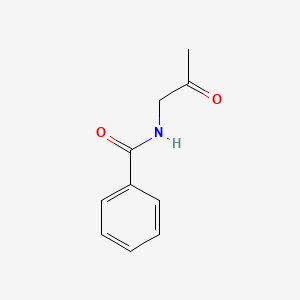
![tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B8799178.png)


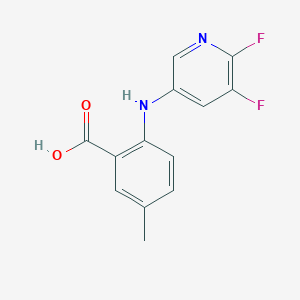
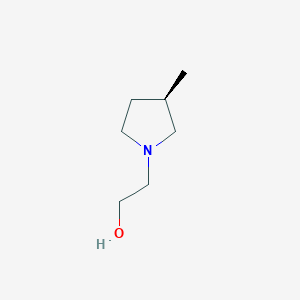

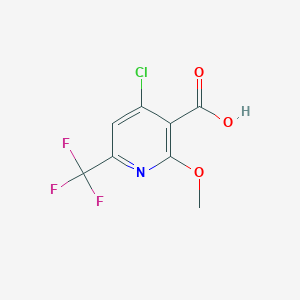
![(Diphenylmethyl) 3-(chloromethyl)-8-oxidanylidene-7-(2-phenylethanoylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8799217.png)
